molecular formula C27H42N7Na2O20P3S B13111409 CoenzymeA,S-(hydrogen3-hydroxy-3-methylpentanedioate),disodiumsalt

CoenzymeA,S-(hydrogen3-hydroxy-3-methylpentanedioate),disodiumsalt

Cat. No.: B13111409
M. Wt: 955.6 g/mol
InChI Key: XCMQYNRDGHLEPX-FZFZRPSRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

It is a key intermediate in the biosynthesis of terpenes, cholesterol, and ketone bodies . This compound is essential for the proper functioning of cellular processes and is involved in the regulation of lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt can be achieved through both chemical synthesis and enzymatic methods.

    Chemical Synthesis: This method involves the use of chemical reagents and specific reaction conditions to synthesize the compound.

    Enzymatic Synthesis: This method utilizes enzymes to catalyze the formation of the compound. Enzymatic synthesis is often preferred in the field of biotechnology due to its specificity and efficiency.

Industrial Production Methods

Industrial production of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of the compound, allowing for efficient and cost-effective production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt involves its role as a substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The compound is converted to mevalonate through a series of enzymatic reactions, which are crucial for the production of cholesterol and other isoprenoids . The molecular targets and pathways involved include the HMG-CoA reductase pathway and the regulation of lipid metabolism .

Properties

Molecular Formula

C27H42N7Na2O20P3S

Molecular Weight

955.6 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/q;2*+1/p-2/t14-,19-,20-,21+,25-,27?;;/m1../s1

InChI Key

XCMQYNRDGHLEPX-FZFZRPSRSA-L

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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